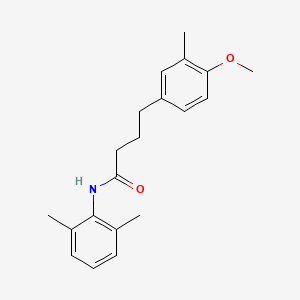

N-(2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related N-aryl butanamide derivatives typically involves multi-step organic reactions, starting from suitable phenyl or aryl acids transformed into esters, hydrazides, and subsequently into the target butanamide compounds through condensation reactions with appropriate amines or amides in the presence of reagents like N,N-dimethylformamide (DMF) and sodium hydride (NaH) (Aziz‐ur‐Rehman et al., 2016). These methods underscore the versatility and adaptability of butanamide synthesis to include various substituent groups, providing a foundation for synthesizing N-(2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide can be elucidated using techniques such as X-ray diffraction, NMR, and mass spectrometry. These methods offer insights into the compound's atomic arrangement, bond lengths, angles, and overall geometry, which are crucial for understanding its chemical behavior and reactivity. For example, studies on related molecules have detailed their crystalline structure and intermolecular interactions, shedding light on the structural features that may influence the compound's physical and chemical properties (Bai et al., 2012).

Chemical Reactions and Properties

N-(2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide, like its analogs, is expected to undergo various chemical reactions, including hydrolysis, reduction, and nucleophilic substitution, depending on the reaction conditions. These reactions can alter the compound's functional groups, leading to new derivatives with different chemical and biological activities. For instance, the photoreaction of N,N-dimethylpyruvamide, a related compound, in different solvents has been studied, demonstrating the influence of solvent and concentration on product distribution (K. Shima et al., 1984).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and optical rotation, provide insights into the compound's behavior in various environments and its suitability for specific applications. For example, the melting range and solubility in different solvents have been reported for related butanamide compounds, indicating their physical state and potential for formulation in pharmaceutical preparations (Mohammad N. Noshi, 2014).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are fundamental aspects that dictate the compound's applications in chemical synthesis and potential biological activity. Investigations into related compounds' reactivity, such as their ability to engage in substitution reactions or act as ligands in coordination chemistry, reveal the diverse chemical behavior and applications of butanamide derivatives (G. Koten et al., 1978).

Eigenschaften

IUPAC Name |

N-(2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-14-7-5-8-15(2)20(14)21-19(22)10-6-9-17-11-12-18(23-4)16(3)13-17/h5,7-8,11-13H,6,9-10H2,1-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVADVQRANUTNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CCCC2=CC(=C(C=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-ethyl-5-{1-[(3-methylisoxazol-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5657122.png)

![[(3R*,4R*)-1-(4-cyclopentyl-2-pyrimidinyl)-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5657127.png)

![1-phenyl-N-{[1-(propylsulfonyl)piperidin-3-yl]methyl}methanesulfonamide](/img/structure/B5657138.png)

![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]isonicotinohydrazide](/img/structure/B5657141.png)

![4-ethyl-3-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-phenyl-4H-1,2,4-triazole](/img/structure/B5657158.png)

![N-[(5-cyclopropylisoxazol-3-yl)methyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5657174.png)

![1-ethyl-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-isobutyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B5657182.png)

![10-methoxy-5-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5657212.png)

![4-methyl-2-[4-(pyrimidin-2-yloxy)piperidin-1-yl]pyrimidine](/img/structure/B5657219.png)

![4-(N,N-diethylglycyl)-9-hydroxy-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B5657220.png)

![methyl 3-[(4-ethyl-1-piperazinyl)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B5657232.png)